3-isothiocyanatobenzamide
Description
3-Isothiocyanatobenzamide (C₈H₆N₂OS) is a benzamide derivative featuring an isothiocyanate (-N=C=S) group at the meta position of the benzene ring. This functional group confers unique reactivity, enabling its use as a key intermediate in synthesizing heterocyclic compounds, particularly pyrazole and benzofuropyrazole derivatives with antitumor properties . Its synthesis typically involves coupling reactions with amines or hydrazines, as demonstrated in the preparation of pyrazole-based anticancer agents . The compound’s structure-activity relationship (SAR) is influenced by the electron-withdrawing nature of the isothiocyanate group, which enhances electrophilicity and facilitates nucleophilic additions.
Properties
CAS No. |
1224442-57-2 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobenzamide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%). This reaction is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C) . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection .
Industrial Production Methods: Industrial production of this compound typically involves the use of thionyl transfer agents such as thiophosgene or its derivatives. These reagents, although highly toxic, are chosen due to their efficiency in converting amines to isothiocyanates in one or two steps .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-Isothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocycles and thioureas.
Biology: It is employed in the Edman degradation for amino acid sequencing of peptides.
Medicine: It exhibits biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of bioconjugates and as an electrophile in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-isothiocyanatobenzamide involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights structural differences between 3-isothiocyanatobenzamide and related compounds:
Key Observations :
- The amide group in this compound enhances hydrogen-bonding capacity compared to ester or alkyl analogs, improving solubility in polar solvents.
- Electron-donating groups (e.g., methoxy in 3-methoxybenzoyl isothiocyanate) reduce electrophilicity at the isothiocyanate group, slowing nucleophilic reactions relative to this compound .
Reactivity Comparison
| Compound | Reaction Partner | Product | Yield |
|---|---|---|---|
| This compound | Hydrazine hydrate | Pyrazole derivatives (e.g., 4d) | 30–31% |
| 3-Methoxybenzoyl isothiocyanate | Amines | Thiourea derivatives | 65–80% |
Spectroscopic and Analytical Data
NMR and MS Profiles
Notes:
- Derivatives of this compound show characteristic amide carbonyl (δ ~170 ppm) and isothiocyanate carbon (δ ~160 ppm) signals .
- The absence of direct spectroscopic data for this compound underscores the need for further characterization.
Antitumor Activity of Derivatives
- 2-Aminobenzamides: Primarily used in glycosylation analysis (e.g., GlycoBase) rather than therapeutic applications .
Comparison of Mechanisms :
- This compound derivatives likely target cysteine proteases or redox pathways, whereas methoxy/methyl analogs may exhibit weaker bioactivity due to reduced electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
